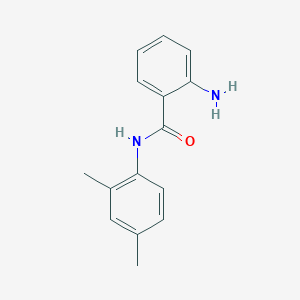

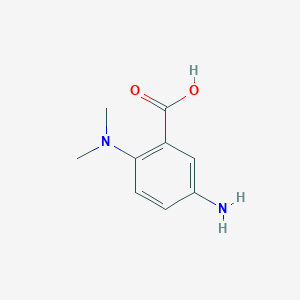

2-amino-N-(2,4-dimethylphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-amino-N-(2,4-dimethylphenyl)benzamide, commonly referred to as DMB, is a compound that is used in a variety of scientific research applications. It is a primary amine, containing a nitrogen atom with a lone pair of electrons, and is classified as an aromatic amide. Its structure is composed of a benzene ring with a nitrogen atom and an amide group attached to the ring. DMB has been studied extensively in the fields of biochemistry, pharmacology, and physiology, and is used in a variety of laboratory experiments.

Applications De Recherche Scientifique

Anticonvulsant Properties

- 2-amino-N-(2,4-dimethylphenyl)benzamide, known as ameltolide, has been identified as a potent anticonvulsant. It shows efficacy in several anticonvulsant models, particularly in maximal electroshock seizure tests, demonstrating superior activity compared to phenytoin in such models (Lambert et al., 1995).

- This compound exhibits a distinctive metabolic pathway involving rapid N-acetylation. This metabolic aspect was explored through the development of analogs to understand its pharmacokinetic properties and potential for enhanced anticonvulsant activity (Robertson et al., 1987).

Pharmacokinetic Studies

- Analytical techniques have been developed for determining the concentrations of this compound in biological samples, aiding in pharmacokinetic studies. Such studies are crucial for understanding the drug’s behavior in the body, including absorption, distribution, metabolism, and excretion (Dockens et al., 1987).

Comparative Studies with Other Anticonvulsants

- Comparative studies have been conducted to evaluate the anticonvulsant properties of this compound against other antiepileptic drugs. These studies help in positioning the compound within the broader spectrum of available antiepileptic therapies (Clark Cr, 1988).

Metabolism and Disposition

- Detailed investigations into the metabolism and disposition of this compound in animal models have been conducted, providing insights into its biotransformation and elimination, which are key to understanding its therapeutic potential and safety profile (Potts et al., 1989).

Synthesis and Structural Analysis

- Research has also focused on the synthesis and structural analysis of analogs and derivatives of this compound, exploring their potential therapeutic applications and providing foundational knowledge for the development of new drugs (Claramunt et al., 2007).

Propriétés

IUPAC Name |

2-amino-N-(2,4-dimethylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-7-8-14(11(2)9-10)17-15(18)12-5-3-4-6-13(12)16/h3-9H,16H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXCMHQZXXYQPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383898 |

Source

|

| Record name | 2-amino-N-(2,4-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21132-02-5 |

Source

|

| Record name | 2-amino-N-(2,4-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzo[b]furan-2-yl-1H-pyrazole](/img/structure/B1273683.png)